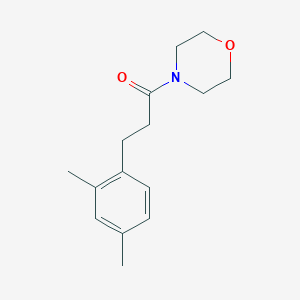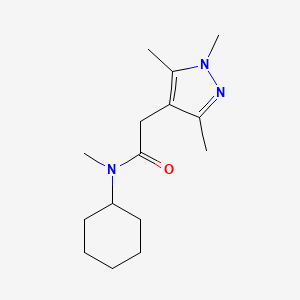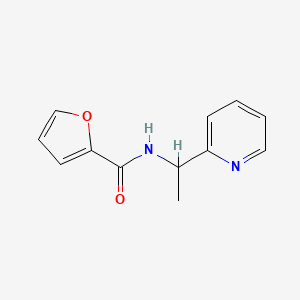
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one, also known as CCP, is a designer drug that belongs to the class of synthetic cathinones. It is a potent stimulant and a psychoactive substance that is widely used in research laboratories for scientific purposes. CCP is a highly sought-after compound due to its ability to produce a range of biochemical and physiological effects.
Mécanisme D'action
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increased activation of the central nervous system, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one produces a range of effects on the central nervous system, including increased alertness, euphoria, and stimulation. It also produces a range of physiological effects, including increased heart rate, blood pressure, and body temperature. 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one has been shown to have a high potential for abuse and dependence, and its use can lead to a range of adverse effects, including psychosis, seizures, and cardiovascular complications.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is a valuable tool for studying the effects of synthetic cathinones on the central nervous system. It is readily available, and its synthesis method is well-established. However, its use is associated with a range of safety concerns, and its effects on the human body are not well-understood. Therefore, caution should be exercised when using 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one in laboratory experiments.
Orientations Futures
There are several future directions for research on 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one. One area of interest is the development of new drugs based on the structure of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one for the treatment of various neurological disorders. Another area of interest is the study of the long-term effects of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one on the central nervous system and its potential for abuse and dependence. Further research is also needed to understand the mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one and its interaction with neurotransmitter systems.
Méthodes De Synthèse
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is synthesized by reacting 3-(3-chloro-4-methylphenyl)propan-1-ol with pyrrolidine and a reducing agent. The reaction is carried out in the presence of an acid catalyst and a solvent. The resulting product is then purified using various methods, including recrystallization and column chromatography. The synthesis method for 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is well-established, and the compound is readily available for research purposes.
Applications De Recherche Scientifique
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is widely used in research laboratories to study its effects on the central nervous system. It is commonly used as a reference compound for the development of new psychoactive substances. 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is also used to study the mechanism of action of synthetic cathinones and their interaction with neurotransmitter systems. In addition, 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is used in the development of new drugs for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11-4-5-12(10-13(11)15)6-7-14(17)16-8-2-3-9-16/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBGBPIGHPJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)


![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)



![N-[1-(pyridin-2-yl)ethyl]benzamide](/img/structure/B7505320.png)

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7505342.png)
![6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7505359.png)